molecular formula C9H19NSi B12972110 3-(Triethylsilyl)prop-2-yn-1-amine CAS No. 918871-50-8

3-(Triethylsilyl)prop-2-yn-1-amine

Cat. No.: B12972110
CAS No.: 918871-50-8
M. Wt: 169.34 g/mol
InChI Key: CHRUGTCRERSYRW-UHFFFAOYSA-N
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Description

3-(Triethylsilyl)prop-2-yn-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a prop-2-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Triethylsilyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized amines, while cyclization reactions can produce heterocyclic compounds .

Scientific Research Applications

3-(Triethylsilyl)prop-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Triethylsilyl)prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the triethylsilyl group and the alkyne moiety. These functional groups allow the compound to interact with a wide range of molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

    3-(Trimethylsilyl)prop-2-yn-1-amine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

    3-(Trimethylsilyl)propargyl alcohol: Contains a hydroxyl group instead of an amine group.

    3-(Trimethylsilyl)prop-2-yn-1-yl selenides: Contains a selenide group instead of an amine group.

Uniqueness: 3-(Triethylsilyl)prop-2-yn-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct steric and electronic properties compared to its trimethylsilyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

918871-50-8

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

3-triethylsilylprop-2-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8,10H2,1-3H3

InChI Key

CHRUGTCRERSYRW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CCN

Origin of Product

United States

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